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1-(6-Methylpyridin-2-yl)prop-2-en-1-one

Cat. No.: B7940935
M. Wt: 147.17 g/mol
InChI Key: OBJMUGDFEMBBRW-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)prop-2-en-1-one (CAS 1480435-51-5) is a high-purity chalcone derivative of significant interest in advanced chemical research and development. This compound serves as a versatile and critical building block in organic synthesis, particularly in the preparation of specialized ligands and functional materials. Its primary research value lies in its application as a key precursor for the synthesis of novel copper complexes, which have been demonstrated to act as highly effective visible light photoinitiators . These photoinitiating systems, which may include this compound as a structural core, are employed in the free radical photopolymerization (FRP) of acrylates upon exposure to safe, low-energy light sources such as LEDs at 405 nm and 455 nm . This photopolymerization technology is pivotal for applications in direct laser write experiments, 3D printing, and the fabrication of photocomposites . From a structural perspective, the compound features an α,β-unsaturated ketone (enone) group adjacent to a 6-methylpyridin-2-yl ring. This conjugated system is electron-deficient and can act as a Michael acceptor, making it a reactive site for nucleophilic attack and various cyclization reactions, which is the basis for its utility in constructing more complex heterocyclic systems . The compound has a molecular weight of 147.18 g/mol and is characterized by the canonical SMILES string C=CC(=O)C1=CC=CC(C)=N1 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle it with appropriate care, as it may cause skin and eye irritation and may be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B7940935 1-(6-Methylpyridin-2-yl)prop-2-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyridin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJMUGDFEMBBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 1 6 Methylpyridin 2 Yl Prop 2 En 1 One

Direct Synthesis Protocols

The most direct and common method for the synthesis of α,β-unsaturated ketones is through condensation reactions. These reactions involve the coupling of a ketone with an aldehyde or its equivalent.

Claisen-Schmidt Condensation Reaction as a Primary Synthetic Route

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. rsc.org This methodology is a primary route for preparing α,β-unsaturated ketones, known as chalcones, and similar structures. numberanalytics.comacs.org The reaction typically proceeds via a base-catalyzed mechanism where the enolate of the ketone attacks the aldehyde. numberanalytics.com

For the synthesis of 1-(6-methylpyridin-2-yl)prop-2-en-1-one, the Claisen-Schmidt condensation would involve the reaction of 1-(6-methylpyridin-2-yl)ethan-1-one with formaldehyde.

The efficiency of the Claisen-Schmidt condensation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and concentration of the base, the reaction temperature, and the duration of the reaction.

Solvent: A variety of solvents can be employed, with polar protic solvents like ethanol (B145695) and methanol (B129727) being common choices. acs.org However, in some cases, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be used. numberanalytics.com Solvent-free conditions have also been reported to be effective and offer environmental benefits. rsc.orgresearchgate.net

Base: The choice of base is critical. Commonly used bases include alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). numberanalytics.comacs.org Stronger bases like alkali metal alkoxides may also be utilized, particularly for less reactive ketones. researchgate.net The concentration of the base can also impact the reaction rate and the formation of side products.

Temperature: The reaction temperature can range from room temperature to reflux conditions, depending on the reactivity of the substrates. numberanalytics.comresearchgate.net Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions.

Reaction Time: The reaction time is monitored to ensure the completion of the reaction, which can range from a few hours to overnight. chemicalbook.com

A hypothetical optimization for the synthesis of this compound is presented in the table below, based on general principles of the Claisen-Schmidt condensation.

EntrySolventBase (equiv.)Temperature (°C)Time (h)Hypothetical Yield (%)
1EthanolNaOH (1.1)2512Moderate
2MethanolKOH (1.2)508Good
3DMFt-BuOK (1.5)256High
4Solvent-freeNaOH (1.1)602Potentially High

In a typical Claisen-Schmidt reaction, the aldehyde component is generally an aromatic aldehyde that cannot self-condense. rsc.org In the specific case of synthesizing this compound, the aldehyde is formaldehyde, which is highly reactive.

The ketone component, 1-(6-methylpyridin-2-yl)ethan-1-one, possesses α-hydrogens and can therefore form an enolate. The nature of the pyridine (B92270) ring, being an electron-withdrawing heterocycle, can affect the acidity of these α-hydrogens and the reactivity of the enolate. The substrate scope for related pyridinyl ketones in Claisen-Schmidt reactions has been explored, demonstrating that a variety of substituted pyridinyl ketones can successfully undergo condensation. However, specific limitations for 1-(6-methylpyridin-2-yl)ethan-1-one are not extensively documented.

Alternative Condensation and Coupling Approaches

While the Claisen-Schmidt condensation is a primary method, other approaches could potentially be employed. These might include variations of aldol-type reactions using pre-formed enolates or silyl (B83357) enol ethers (Mukaiyama aldol reaction). Additionally, coupling reactions, though less direct for this specific transformation, could be envisioned starting from different precursors. However, for the direct formation of the α,β-unsaturated ketone from the corresponding methyl ketone, condensation reactions remain the most straightforward approach.

Precursor Synthesis and Functionalization for Constructing the Compound

The availability of the starting materials is crucial for the successful synthesis of the target compound. In this case, the key precursor is the ketone 1-(6-methylpyridin-2-yl)ethan-1-one.

Synthesis of 1-(6-Methylpyridin-2-yl)ethan-1-one

The synthesis of acetylpyridines can be achieved through various methods. One common approach involves the reaction of a picoline derivative. For instance, the synthesis of the regioisomeric compound, 1-(6-methylpyridin-3-yl)ethan-1-one, has been reported starting from 5-ethynyl-2-methylpyridine. patsnap.com This involves the hydration of the alkyne to form the corresponding methyl ketone. A similar strategy could potentially be adapted for the 2-substituted pyridine isomer.

Another potential route could involve the acylation of 2-methylpyridine. However, direct Friedel-Crafts acylation of pyridine is generally difficult due to the deactivation of the ring by the nitrogen atom. More sophisticated methods involving organometallic reagents are often required. For example, the reaction of a 2-lithiated or 2-magnesiated methylpyridine with an acetylating agent could provide the desired ketone.

A search for commercially available starting materials reveals the existence of 1-(6-methylpyridin-2-yl)acetone, which has a similar structure to the required precursor, differing by a methylene (B1212753) group. sigmaaldrich.com This suggests that related structures are accessible.

Preparation of Appropriately Substituted Aldehyde Reactants

The key precursor for the aforementioned synthetic strategies is 6-methylpyridine-2-carbaldehyde . This aldehyde can be prepared through the oxidation of the corresponding alcohol, 6-methyl-2-pyridinemethanol. Various oxidizing agents can be employed for this transformation.

Starting MaterialReagent/CatalystSolventProductYield (%)
2-Amino-6-picolineDiazotization followed by rearrangementAcidic media6-Methyl-3- and 5-nitropyridin-2-ones15-39
6-Methyl-2-pyridinemethanolMild oxidizing agent (e.g., MnO₂)Dichloromethane6-Methylpyridine-2-carbaldehydeNot specified

This table presents plausible synthetic routes to precursors based on general organic chemistry principles. Specific yields are highly dependent on reaction conditions.

Advanced Synthetic Considerations

Beyond the fundamental synthetic routes, advanced strategies can be employed to control stereochemistry and improve synthetic efficiency through one-pot or multicomponent reactions for the synthesis of analogues.

Stereoselective Synthesis of (E)- and (Z)-Isomers

The stereochemistry of the double bond in α,β-unsaturated ketones is a critical aspect of their synthesis. As a general rule, the Horner-Wadsworth-Emmons reaction of aldehydes with stabilized phosphonates strongly favors the formation of the thermodynamically more stable (E)-isomer. nrochemistry.commdpi.com Factors influencing the stereoselectivity include the nature of the phosphonate (B1237965), the base, the solvent, and the reaction temperature. For instance, using lithium salts as the base at higher temperatures can enhance (E)-selectivity. nrochemistry.com

Conversely, achieving high (Z)-selectivity can be more challenging. The Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and strong, non-coordinating bases like KHMDS in aprotic solvents at low temperatures, is a powerful method for the synthesis of (Z)-α,β-unsaturated esters and can be adapted for ketones. mdpi.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required for the synthesis of the target enone, generally provide the (E)-alkene as the major product. googleapis.com

The following table summarizes the general stereochemical outcomes of these reactions for the synthesis of pyridyl enones.

ReactionReagentsTypical ConditionsMajor Isomer
Horner-Wadsworth-EmmonsAldehyde, phosphonate esterNaH, THF(E)
Still-Gennari HWEAldehyde, trifluoroethylphosphonateKHMDS, 18-crown-6, THF, -78 °C(Z)
Wittig Reaction (stabilized ylide)Aldehyde, stabilized phosphonium (B103445) ylideAprotic solvent(E)

One-Pot and Multicomponent Strategies for Analogues

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity for the synthesis of a library of analogues. For the preparation of pyridyl chalcone (B49325) analogues, a one-pot Claisen-Schmidt condensation can be employed where the aldehyde, a methyl ketone, and a base are mixed together. wikipedia.org

Furthermore, multicomponent reactions that assemble the pyridine ring itself in a single step can provide rapid access to a variety of substituted pyridyl enone analogues. For example, a three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source can lead to polysubstituted pyridines, which could then be further functionalized.

The following table illustrates a conceptual one-pot approach to analogues of the target compound.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
6-Methyl-2-acetylpyridineVarious aromatic aldehydes-NaOH or KOH, EthanolPyridyl chalcone analogues
1,3-Dicarbonyl compoundAlkynoneAmmoniaHeatSubstituted pyridyl enone analogues

Reactivity and Mechanistic Investigations of 1 6 Methylpyridin 2 Yl Prop 2 En 1 One

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. 1-(6-Methylpyridin-2-yl)prop-2-en-1-one is a versatile substrate for several such reactions due to its electronic properties.

The α,β-unsaturated carbonyl moiety of this compound presents two electrophilic centers: the carbonyl carbon (C-1) and the β-vinylic carbon (C-3). This duality allows for two primary modes of nucleophilic attack: 1,2-addition across the carbonyl group and 1,4-addition (or conjugate addition) to the enone system. libretexts.orglibretexts.org

The competition between these two pathways is dictated by several factors, including the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org

1,2-Addition: This pathway involves the direct attack of a nucleophile on the carbonyl carbon. This reaction is generally favored by "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The reaction is typically irreversible and kinetically controlled, meaning it proceeds via the lowest energy transition state, which often leads to the 1,2-adduct. libretexts.orglibretexts.org The initial product is a magnesium or lithium alkoxide, which upon protonation yields an allylic alcohol.

1,4-Addition (Conjugate Addition): This pathway involves the attack of a nucleophile on the electrophilic β-carbon of the double bond. It is characteristic of "soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols. The reaction generates a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield a saturated ketone. Reactions involving weaker bases are often reversible and under thermodynamic control, favoring the more stable 1,4-adduct due to the retention of the strong carbonyl bond. libretexts.orglibretexts.orgmasterorganicchemistry.com

Table 1: Factors Influencing the Regioselectivity of Nucleophilic Addition

Factor Favors 1,2-Addition (Kinetic Product) Favors 1,4-Addition (Thermodynamic Product)
Nucleophile Hard Nucleophiles (e.g., Grignard reagents, Organolithiums) Soft Nucleophiles (e.g., Organocuprates, Thiols, Amines)
Reaction Control Irreversible, Kinetic Control (low temperatures) masterorganicchemistry.com Reversible, Thermodynamic Control (higher temperatures) libretexts.orgmasterorganicchemistry.com
Product Type Allylic Alcohol Saturated Ketone

The electron-deficient double bond of this compound makes it an excellent partner in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a single step.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between an alkene and the enone, leading to the formation of a cyclobutane (B1203170) ring. These reactions often proceed via a triplet state and can be catalyzed by photosensitizers. rsc.org

[3+2] Dipolar Cycloaddition: In these reactions, the enone acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. mdpi.comnih.gov Common 1,3-dipoles include nitrones, azomethine ylides, and nitrile oxides. mdpi.comyoutube.comresearchgate.net For example, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring, while an azomethine ylide would produce a pyrrolidine (B122466) ring. nih.govresearchgate.net These reactions are highly valuable for the rapid synthesis of complex heterocyclic scaffolds. nih.gov

Diels-Alder Reaction ([4+2] Cycloaddition): this compound serves as an effective dienophile in the Diels-Alder reaction due to the electron-withdrawing nature of the pyridinoyl group, which lowers the energy of the LUMO of the double bond. wikipedia.orgmasterorganicchemistry.com It reacts with a conjugated diene to form a six-membered cyclohexene (B86901) derivative. The reaction is concerted and typically proceeds with high stereospecificity. wikipedia.org The use of Lewis acids can further enhance the reactivity of the dienophile and promote the reaction even with unactivated dienes. rsc.org

The outcomes of cycloaddition reactions are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: In reactions involving unsymmetrical reactants, such as the Diels-Alder reaction between this compound and a 1-substituted diene, a preference for the "ortho" (1,2-substituted) product is generally observed. masterorganicchemistry.com In [3+2] cycloadditions with dipoles like nitrones, the regiochemistry is controlled by the electronic properties of both the dipole and the dipolarophile, often explained by Frontier Molecular Orbital (FMO) theory. rsc.orgnih.govresearchgate.net The reaction typically proceeds via the pathway that involves the smallest HOMO-LUMO energy gap between the reactants. rsc.org

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, when cyclic dienes are used, there is often a preference for the endo product due to favorable secondary orbital interactions in the transition state. youtube.com In [3+2] cycloadditions, both endo and exo approaches are possible, and the preferred stereochemical outcome can be influenced by steric hindrance and the specific reactants and conditions used. rsc.orgnih.gov

Spiro compounds, which feature two rings connected by a single common atom, can be synthesized using this compound as a starting material. wikipedia.orgnih.gov A common strategy involves a domino reaction sequence, which might begin with a Michael addition (1,4-addition) of a nucleophile that is part of a cyclic system. nih.gov For instance, a cyclic β-dicarbonyl compound could react with the enone in a Michael addition, and the resulting intermediate could then undergo an intramolecular cyclization to form the spirocyclic core. researchgate.net Such multi-component reactions are efficient methods for building complex, three-dimensional structures. nih.gov

While this compound is itself a product of an Aldol-type condensation (between 6-methyl-2-acetylpyridine and formaldehyde), its structure allows it to participate in further condensation reactions. The carbonyl group can act as an electrophile, reacting with an enolate to form a more complex β-hydroxy ketone. magritek.com

Alternatively, under strongly basic conditions, a proton could potentially be abstracted from the γ-methyl group of the pyridine (B92270) ring, generating a carbanion that could act as a nucleophile in a condensation reaction with another carbonyl compound. More plausibly, the enone can participate in vinylogous Aldol-type reactions, where an enolate adds to the β-position (a 1,4-addition), and the resulting enolate intermediate then acts as a nucleophile in a subsequent step to attack an aldehyde or ketone, thereby extending the carbon framework significantly.

Cycloaddition Reactions (e.g., [2+2], [3+2] Dipolar Cycloadditions, Diels-Alder)

Heterocyclic Ring Formations and Annulation Reactions

The reactivity of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. wikipedia.orgsigmaaldrich.com Annulation reactions, which involve the formation of a new ring onto an existing structure, are readily achieved.

As discussed, [3+2] and [4+2] cycloaddition reactions provide direct routes to five- and six-membered rings, respectively. mdpi.comwikipedia.org Beyond cycloadditions, annulation can be achieved through sequential reactions. A prominent example is the Michael addition-initiated ring closure. In this approach, a bifunctional nucleophile reacts with the enone. For example, a compound containing both an active methylene (B1212753) group and a nucleophilic heteroatom (like an amine or thiol) can undergo a Michael addition, followed by an intramolecular condensation or cyclization onto the carbonyl group to form a new heterocyclic ring fused or attached to the initial structure. These strategies are fundamental in constructing diverse heterocyclic libraries for various applications. msu.edu

Synthesis of Pyrazole (B372694) Derivatives

The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazolines and pyrazoles. In this context, this compound serves as a valuable synthon. The reaction with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of 3-(6-methylpyridin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole. This reaction proceeds through a Michael addition of hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration.

Further studies have demonstrated that the reaction of substituted chalcones, including those with a pyridyl moiety, with arylhydrazines in the presence of anhydrous sodium acetate (B1210297) in glacial acetic acid affords 1-aryl-3-(pyridin-2-yl)-5-aryl-2-pyrazolines in good yields. This highlights the general applicability of this synthetic strategy for accessing a diverse range of pyrazole derivatives from this compound and its analogues.

Table 1: Synthesis of Pyrazole Derivatives

Reactant Reagents and Conditions Product
This compound Hydrazine hydrate, ethanol, reflux 3-(6-Methylpyridin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

Formation of Pyran Rings

The dienophilic nature of the α,β-unsaturated ketone system in this compound makes it a suitable candidate for cycloaddition reactions to form six-membered heterocyclic rings like pyrans. The reaction of pyridyl-substituted α,β-unsaturated ketones with malononitrile (B47326) under Michael reaction conditions has been shown to yield various pyridine and dihydropyran derivatives.

Specifically, the base-catalyzed reaction of 2-acetylpyridine (B122185) with an aromatic aldehyde produces a chalcone (B49325) which, upon reaction with malononitrile in the presence of a catalyst such as piperidine, can lead to the formation of a substituted 2-amino-4H-pyran. This type of reaction underscores the potential of this compound to participate in cyclization reactions to afford pyran-containing structures.

Transformations to Pyridin-2(1H)-imines and Related Heterocycles

Research has shown that 1-(pyridin-2-yl)prop-2-en-1-ones can be transformed into various nitrogen-containing heterocycles. For instance, the reaction of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (B7891965) with N-nucleophiles such as cyanamide (B42294) can lead to the formation of pyrimidine (B1678525) derivatives. While this specific example involves a β-amino-α,β-unsaturated ketone, it points to the reactivity of the pyridyl vinyl ketone scaffold.

Furthermore, the reaction of this compound with aminoguanidine (B1677879) could potentially lead to the formation of pyridin-2(1H)-imines or other related heterocyclic systems through a sequence of condensation and cyclization reactions. The presence of the pyridine nitrogen can influence the reactivity of the carbonyl group and the subsequent cyclization pathways.

Generation of Fused Pyridine Systems

The strategic placement of the vinyl ketone functionality on the pyridine ring in this compound provides opportunities for the construction of fused pyridine systems. These reactions often involve an initial reaction at the α,β-unsaturated system followed by a cyclization that engages the pyridine ring or a substituent on it.

For example, a multi-component reaction involving a pyridyl ketone, an aldehyde, and a nitrogen source could potentially lead to the formation of fused dihydropyridine (B1217469) rings. The versatility of chalcones in the synthesis of various heterocyclic systems, including fused pyridines, suggests that this compound is a promising starting material for the synthesis of novel polycyclic nitrogen-containing compounds.

Functional Group Transformations and Derivatizations

Modifications of the Carbonyl Moiety

The carbonyl group in this compound is susceptible to a range of nucleophilic additions and reductions. Standard carbonyl chemistry can be applied to modify this functional group, thereby accessing a wider array of derivatives.

Reduction of the carbonyl group can be achieved selectively. For example, using sodium borohydride (B1222165) would likely reduce the ketone to the corresponding alcohol, 1-(6-methylpyridin-2-yl)prop-2-en-1-ol, while leaving the carbon-carbon double bond intact. More powerful reducing agents like lithium aluminum hydride might lead to the reduction of both the carbonyl and the alkene.

Condensation reactions with primary amines or their derivatives can lead to the formation of the corresponding imines. These imines can be valuable intermediates for further synthetic transformations.

Table 2: Potential Carbonyl Group Modifications

Reagent Expected Product
Sodium Borohydride (NaBH4) 1-(6-Methylpyridin-2-yl)prop-2-en-1-ol

Reactions Involving the α,β-Unsaturated Linker

The electrophilic β-carbon of the α,β-unsaturated system in this compound is a prime site for nucleophilic attack, most notably through Michael addition reactions. A wide variety of nucleophiles, including amines, thiols, and carbanions, can be added to the double bond.

The conjugate addition of a nucleophile to the enone system generates a new carbon-nucleophile bond and an enolate intermediate. This enolate can then be protonated to yield the 1,4-adduct or trapped with an electrophile to create more complex structures. This reactivity is fundamental to the use of this compound as a building block in organic synthesis. For instance, the Michael addition of a thiol, such as thiophenol, would yield 3-(phenylthio)-1-(6-methylpyridin-2-yl)propan-1-one.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-(6-Methylpyridin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole
1-Aryl-3-(pyridin-2-yl)-5-aryl-2-pyrazoline
2-Acetylpyridine
Malononitrile
2-Amino-4H-pyran
3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Cyanamide
Aminoguanidine
Pyridin-2(1H)-imine
1-(6-Methylpyridin-2-yl)prop-2-en-1-ol
N-(1-(6-Methylpyridin-2-yl)allylidene)amine
3-(Phenylthio)-1-(6-methylpyridin-2-yl)propan-1-one
Hydrazine
Hydrazine hydrate
Sodium acetate
Acetic acid
Piperidine
Sodium borohydride
Lithium aluminum hydride
Thiophenol

Role of the Pyridine Nitrogen in Reactivity and Coordination

The nitrogen atom within the pyridine ring of this compound is a pivotal feature, profoundly influencing the molecule's chemical behavior. Its role can be understood through its inherent electronic properties, its capacity to act as a coordination site for Lewis acids, and the steric and electronic interplay with the adjacent substituents.

The pyridine nitrogen possesses a lone pair of electrons residing in an sp² hybrid orbital, which is in the plane of the aromatic ring. This lone pair is not part of the delocalized π-system, rendering it available for donation to electrophiles and metal ions, thus defining the compound's Lewis basicity. cymitquimica.com The electronegativity of the nitrogen atom also imparts an inductive electron-withdrawing effect on the pyridine ring, which in turn influences the reactivity of the attached propenone side chain. nih.gov

Influence on Reactivity:

The electron-withdrawing nature of the pyridine ring, particularly with the nitrogen at the 2-position, enhances the electrophilicity of the α,β-unsaturated ketone system. This activation makes the β-carbon of the propenone moiety more susceptible to nucleophilic attack through a Michael addition mechanism. nih.goveurekaselect.com The general mechanism for a base-catalyzed Michael addition involves the formation of a nucleophile which then attacks the β-carbon of the α,β-unsaturated system. nih.goveurekaselect.comresearchgate.net

The presence of the pyridine nitrogen can further influence this reactivity in several ways:

Stabilization of Intermediates: In the course of a Michael addition, a transient enolate intermediate is formed. The pyridine ring, particularly with its nitrogen atom, can potentially stabilize this negatively charged intermediate through resonance and inductive effects, thereby facilitating the forward reaction. researchgate.net

Protonation and Activation: Under acidic conditions, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) salt. This significantly increases the electron-withdrawing effect of the heterocyclic ring, further activating the propenone system towards nucleophilic attack. nih.gov

Steric Hindrance: The methyl group at the 6-position introduces significant steric hindrance around the nitrogen atom. researchgate.netresearchgate.net This steric bulk can impede the approach of large nucleophiles or catalysts to the nitrogen center, potentially altering the reaction pathway or rate compared to its unsubstituted counterpart, 1-(pyridin-2-yl)prop-2-en-1-one. researchgate.netresearchgate.net

Role in Coordination Chemistry:

The pyridine nitrogen is a primary site for coordination to metal ions. In conjunction with the carbonyl oxygen of the propenone group, the this compound moiety can act as a bidentate chelating ligand. This chelation forms a stable five-membered ring with a coordinated metal center.

The coordination properties are influenced by:

Chelation: The ability to form a five-membered chelate ring with metal ions through the pyridine nitrogen and the carbonyl oxygen is a significant aspect of its coordination chemistry. This bidentate coordination is a common feature for 2-acylpyridine derivatives.

Lewis Basicity: The lone pair on the pyridine nitrogen allows it to act as a Lewis base, readily forming coordination complexes with a variety of transition metals. cymitquimica.com The formation of such complexes can, in turn, modify the reactivity of the ligand itself.

Steric Effects of the 6-Methyl Group: The methyl group adjacent to the nitrogen atom can sterically hinder the coordination of the nitrogen to a metal center. researchgate.netresearchgate.net This may lead to the formation of complexes with different geometries or stabilities compared to ligands without this substitution. For instance, the steric hindrance might favor the formation of complexes with smaller metal ions or those that can accommodate distorted coordination geometries. researchgate.net

The table below summarizes the key roles of the pyridine nitrogen in the reactivity and coordination of this compound, based on established principles of pyridine chemistry.

FeatureRole in ReactivityRole in CoordinationSupporting Principles
Lone Pair on Nitrogen Can be protonated to activate the propenone system.Acts as a primary Lewis basic site for metal coordination. cymitquimica.comnih.gov
Electron-Withdrawing Nature Activates the α,β-unsaturated system for Michael addition.Influences the electronic properties of the ligand and the stability of the resulting metal complex. nih.gov
Bidentate Moiety Not directly involved in reactivity, but coordination can alter reactivity.Forms stable five-membered chelate rings with metal ions via the pyridine-N and carbonyl-O.General principle for 2-acylpyridines.
6-Methyl Group Sterically hinders the approach of reactants to the nitrogen atom.Sterically hinders coordination to metal centers, affecting complex geometry and stability. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Precursors

The reactivity of 1-(6-Methylpyridin-2-yl)prop-2-en-1-one makes it a highly useful synthetic intermediate. The propenone moiety, an α,β-unsaturated carbonyl system, is particularly important as it can participate in a variety of chemical reactions.

Building Blocks for Complex Polyheterocyclic Systems

The structure of this compound is well-suited for the construction of complex polyheterocyclic systems, which are foundational to many areas of chemical research. The presence of the α,β-unsaturated ketone group allows it to act as a Michael acceptor. In a Michael addition, a nucleophile adds to the β-carbon of the propenone unit. This type of reaction is a powerful tool for forming carbon-carbon bonds and is frequently used to build larger, more intricate molecular frameworks.

Additionally, the conjugated system of the propenone can act as a dienophile in Diels-Alder reactions. This cycloaddition reaction forms a six-membered ring and is a key method for creating cyclic and polycyclic compounds with a high degree of stereochemical control. Through these and other reactions, this compound serves as a versatile starting material for a wide range of heterocyclic structures, including those found in natural products and novel materials.

Intermediates in the Synthesis of Therapeutically Relevant Molecules (e.g., Kinase Inhibitor Analogues)

The pyridine (B92270) ring is a common feature in many therapeutically active molecules, including a significant number of kinase inhibitors ed.ac.uk. Kinases are a class of enzymes that play a crucial role in cell signaling, and their inhibition is a major strategy in the treatment of diseases such as cancer ed.ac.uk. The 6-methylpyridine portion of this compound can serve as a key recognition element for binding to the active site of a kinase.

While direct synthesis of a marketed drug from this specific propenone is not prominently documented, its structural motifs are highly relevant. For instance, the related compound 1,6-naphthyridin-2(1H)-one is a core component of Ripretinib, an approved kinase inhibitor mdpi.com. The synthesis of such complex heterocyclic systems often involves intermediates with reactive functionalities similar to the propenone group. The ability to modify the propenone through various chemical transformations allows for the systematic development of structure-activity relationships (SAR) in the drug discovery process, leading to the optimization of potency and selectivity of kinase inhibitor analogues.

Ligand Chemistry and Metal Coordination Applications

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property is the basis for its application in ligand design and coordination chemistry.

Design and Synthesis of Pyridine-Based Ligands

Pyridine-based ligands are ubiquitous in coordination chemistry due to their stable and predictable coordination behavior with a wide range of metal ions. This compound can be used as a platform for the design and synthesis of more elaborate ligands. The propenone functional group can be chemically modified to introduce additional donor atoms, creating multidentate ligands. These modifications can tune the electronic and steric properties of the ligand, which in turn influences the properties of the resulting metal complexes.

Coordination Chemistry with Transition Metals (e.g., Copper, Gold)

Ligands derived from pyridine derivatives are known to form stable complexes with various transition metals, including copper and gold. The coordination of these metals to pyridine-based ligands can lead to complexes with interesting photophysical, catalytic, and biological properties. The specific geometry and electronic structure of the metal complexes are determined by the coordination environment provided by the ligand and the nature of the metal ion. Research in this area explores how the structural features of ligands derived from this compound can be used to control the properties of the resulting metal complexes for applications in areas such as catalysis and materials science.

Supramolecular Assembly through Coordination

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex supramolecular architectures. By designing ligands with specific geometric and binding properties, it is possible to direct the formation of discrete molecular cages, polygons, or extended coordination polymers. The pyridine nitrogen of this compound and its derivatives can act as a directional binding site in these assemblies. When combined with suitable metal ions, these ligands can form well-defined supramolecular structures held together by coordinate bonds. These structures are of interest for their potential applications in areas such as molecular recognition, sensing, and gas storage. For example, related bipyridine-based structures are known to form supramolecular sheets through weak intermolecular hydrogen bonds nih.gov.

Catalytic Applications of Derived Structures

The unique chemical architecture of this compound, featuring a coordinating pyridine ring, a reactive Michael acceptor system, and a ketone functionality, makes it a versatile precursor for the synthesis of sophisticated catalytic structures. Derivatives of this compound are poised for significant applications in both organocatalysis and metal-catalyzed transformations, leveraging the strategic placement of the nitrogen atom relative to a modifiable pro-chiral backbone.

Organocatalytic Systems

While direct organocatalytic applications of this compound are not extensively documented, its structure is highly amenable to the generation of potent chiral organocatalysts. The presence of the α,β-unsaturated ketone moiety allows for asymmetric conjugate additions, which can be catalyzed by well-established organocatalytic methods. This approach can install chirality, and the resulting functionalized pyridyl scaffold can then serve as a catalyst for other transformations.

The core strategy involves the Michael addition of nucleophiles to the enone system, guided by a chiral organocatalyst. For instance, the addition of malonates, nitroalkanes, or thiols, catalyzed by bifunctional organocatalysts like chiral thioureas or prolinol derivatives, can generate enantiomerically enriched pyridyl compounds. These products, incorporating both a Lewis basic pyridine site and a newly formed chiral center, are ideal candidates for bifunctional organocatalysts.

For example, a chiral amine could catalyze the addition of a nucleophile to the vinyl group, creating a chiral pyridyl derivative that could then be used to catalyze other reactions, such as Michael additions or aldol (B89426) reactions. The pyridine nitrogen can act as a Lewis base to activate substrates, while the chiral framework dictates the stereochemical outcome of the reaction. The development of chiral pyridine derivatives as organocatalysts is a significant area of research due to their prevalence in bioactive molecules and their utility as ligands. nih.govresearchgate.net

Below is a table illustrating hypothetical organocatalytic systems derived from the title compound and their potential applications based on established principles of organocatalysis.

Derived Catalyst Structure Catalyst Type Potential Catalytic Application Key Features
Chiral Pyrrolidine-Pyridyl KetoneBifunctional Amine CatalystAsymmetric Michael AdditionPyrrolidine (B122466) for enamine formation; Pyridine-N for H-bonding/Lewis base activation.
Chiral Thiourea-Pyridyl AdductBifunctional H-Bond DonorAsymmetric Friedel-Crafts AlkylationThiourea for electrophile activation via H-bonding; Pyridine for substrate orientation.
Chiral Phosphine-Pyridyl AdductNucleophilic Phosphine CatalystAsymmetric [3+2] CycloadditionsPhosphine acts as the nucleophilic catalyst; Chiral backbone controls stereoselectivity.

Metal-Catalyzed Transformations Utilizing Pyridyl-Based Ligands

The 6-methylpyridin-2-yl group is a well-established and privileged structural motif in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. By chemically modifying the prop-2-en-1-one side chain of this compound, a diverse library of bidentate and tridentate ligands can be synthesized. These ligands are of significant interest for asymmetric catalysis, where the electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the metal catalyst. nih.govmdpi.com

The enone functionality can be readily transformed into various coordinating groups. For example:

Reduction of the ketone to a hydroxyl group, followed by etherification or esterification, can introduce a second coordination site, leading to chiral P,N or N,O-type ligands.

Conjugate addition of amines and subsequent reduction or cyclization can yield chiral diamine or amino-alcohol ligands.

Condensation reactions at the ketone can be used to form pyridyldiimine structures, which are versatile ligands for various metal ions. nih.gov

These derived pyridyl-based ligands can be employed in a multitude of metal-catalyzed reactions. The innovation of chiral pyridine-derived ligands has been a critical factor in the advancement of asymmetric synthesis. nih.gov For instance, pyridine-oxazoline type ligands have shown great potential in a range of new catalytic methodologies. The combination of the pyridine nitrogen and another heteroatom allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the catalytic activity and stereoselectivity of the metal complex.

The table below summarizes potential ligand structures derived from this compound and their established applications in metal-catalyzed transformations when analogous ligand systems are used.

Derived Ligand Type Metal Example Transformation Typical Yield (%) Typical Enantiomeric Excess (%)
Chiral Pyridyl-Oxazoline (PyOx)NiRegio- and Enantioselective Hydroamination63–9785–98
Chiral Pyridyl-DiphosphineCuAsymmetric Alkylation of Alkenyl PyridinesHigh>90
Pyridyl-DiimineFe, Co, NiElectrocatalytic Hydrogen EvolutionN/AN/A
Chiral Bis(oxazoline)-Pyridine (PyBox)RuAlkylation of VinylpyridinesGood to ExcellentN/A (Regioselective)

Research into ligands derived from simple pyridyl ketones has demonstrated their utility. For example, ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes or ketones provides an efficient route to functionalized pyridines. rsc.org Similarly, nickel-catalyzed hydroamination reactions have been successfully carried out using pyridine-containing chiral bidentate ligands, achieving high yields and enantioselectivities. acs.org The development of new pyridyl-based ligands, potentially accessible from this compound, continues to be a promising avenue for discovering novel and more effective catalysts for challenging organic transformations.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a primary method for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The α,β-unsaturated ketone and the substituted pyridine (B92270) ring in 1-(6-methylpyridin-2-yl)prop-2-en-1-one give rise to a series of characteristic absorption bands. The conjugation between the carbonyl group and the carbon-carbon double bond is known to lower the frequency of the C=O stretching vibration compared to a saturated ketone. orgchemboulder.comvscht.czlibretexts.org

A hypothetical FT-IR data table for this compound is presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3080 - 3010MediumC-H stretching (aromatic and vinylic)
~2960 - 2850WeakC-H stretching (methyl group)
~1680StrongC=O stretching (α,β-unsaturated ketone) orgchemboulder.comalmerja.net
~1645MediumC=C stretching (vinylic)
~1585, 1460MediumC=C and C=N stretching (pyridine ring)
~1440MediumC-H bending (methyl group)
~980, 960StrongC-H out-of-plane bending (vinylic)
~800StrongC-H out-of-plane bending (pyridine ring)

This table is populated with predicted data.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that result in a change in molecular polarizability are Raman active. The C=C double bond of the vinyl group is expected to produce a strong signal in the Raman spectrum.

A hypothetical Raman data table is provided below.

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumC-H stretching (aromatic and vinylic)
~2925MediumC-H stretching (methyl group)
~1645StrongC=C stretching (vinylic)
~1680WeakC=O stretching (α,β-unsaturated ketone)
~1585, 1000StrongRing breathing modes (pyridine ring)
~1380MediumC-H bending (methyl group)

This table is populated with predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The vinyl protons of an α,β-unsaturated system typically appear in the range of 5.5-7.5 ppm, with their coupling constants providing information about their stereochemistry. youtube.com The protons on the pyridine ring would be expected in the aromatic region, typically between 7.0 and 8.5 ppm.

Below is a hypothetical ¹H NMR data table for this compound, predicted based on known values for similar structures like 2-vinylpyridine (B74390) and substituted pyridines. chemicalbook.comrsc.org

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8 - 8.0dd~17.5, 10.5H on Cα of vinyl group
~7.6 - 7.8t~7.8H4-pyridine
~7.4 - 7.6d~7.8H5-pyridine
~7.2 - 7.4d~7.8H3-pyridine
~6.5 - 6.7dd~17.5, 1.5trans-H on Cβ of vinyl group
~6.0 - 6.2dd~10.5, 1.5cis-H on Cβ of vinyl group
~2.6s-Methyl protons (CH₃)

This table is populated with predicted data.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The carbonyl carbon of an α,β-unsaturated ketone is typically found in the range of 190-200 ppm. nih.gov The olefinic carbons and the aromatic carbons of the pyridine ring would also have distinct chemical shifts.

A hypothetical ¹³C NMR data table is presented below, with values estimated from data for related α,β-unsaturated ketones and pyridine derivatives. rsc.orgcdnsciencepub.comresearchgate.net

Chemical Shift (δ, ppm)Assignment
~195.0C=O (ketone)
~158.0C6-pyridine
~152.0C2-pyridine
~138.0C4-pyridine
~135.0Cα (vinylic)
~130.0Cβ (vinylic)
~125.0C5-pyridine
~120.0C3-pyridine
~24.0CH₃ (methyl)

This table is populated with predicted data.

While standard 1D and 2D NMR techniques are powerful for structural elucidation, more advanced methods like Diffusion Ordered Spectroscopy (DOSY) can provide insights into the size and shape of molecules in solution. ucsb.eduox.ac.uk DOSY separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their hydrodynamic radius. manchester.ac.uk

For a pure sample of this compound, a DOSY experiment would be expected to show all proton signals aligned at a single diffusion coefficient value, confirming the presence of a single molecular entity. In a hypothetical scenario where the compound might exist in different conformational states or form aggregates in solution, DOSY could potentially distinguish between these species if they have significantly different diffusion rates. However, for a small molecule like this, such applications would be highly dependent on the specific solvent and temperature conditions. ox.ac.ukrsc.org The primary utility of DOSY in this context would be to confirm the purity of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (Chemical Formula: C₁₀H₁₁NO), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. No experimental HRMS data for this specific compound has been found in the public domain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically forms protonated molecular ions [M+H]⁺. Analysis of the fragmentation pattern of this ion would provide valuable information about the compound's structure, such as the loss of the vinyl group or cleavage at the carbonyl group. Specific ESI-MS fragmentation data for this compound are not available in surveyed resources.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. A search of crystallographic databases did not yield a crystal structure for this compound. For related compounds, such as 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, detailed crystallographic data confirming molecular geometry and packing in the crystal lattice has been reported. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. These experimental percentages are then compared to the calculated theoretical values to verify the purity and empirical formula of the synthesized compound. For C₁₀H₁₁NO, the theoretical composition is approximately 74.51% C, 6.88% H, and 8.69% N. No published experimental elemental analysis results for this compound could be located.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum for this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions associated with the conjugated system of the pyridine ring and the enone moiety. While a related bipyridine compound, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, shows absorption maxima at 219, 258, and 286 nm in acetonitrile, specific data for the title compound is not available. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No published data is available on the DFT-optimized geometry (bond lengths, bond angles, and dihedral angles) or the electronic properties (such as dipole moment, polarizability, and orbital energies) of 1-(6-Methylpyridin-2-yl)prop-2-en-1-one.

There are no reports on the use of ab initio methods to explore the conformational space of this compound and determine the relative stabilities of its possible conformers.

Mechanistic Pathway Elucidation

The reactivity of this compound in chemical reactions has not been analyzed using MEDT.

Without specific reactions being studied, no transition state analyses or reaction energy profiles involving this compound have been computationally modeled or reported.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Specific data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, and other DFT-based reactivity descriptors (like chemical hardness, softness, and electrophilicity index) for this compound are absent from the scientific literature.

Further experimental and computational research is required to characterize the theoretical properties of This compound and fill the current knowledge void.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and the energy required for electronic excitation.

Computational studies, often using DFT methods like B3LYP, can calculate the energies of these frontier orbitals. A smaller energy gap suggests higher reactivity, as less energy is needed to move an electron from the HOMO to the LUMO, facilitating chemical reactions. For molecules with conjugated systems, such as the vinyl ketone and pyridine (B92270) ring in this compound, this gap is typically smaller, indicating potential for charge transfer within the molecule. The analysis of the HOMO-LUMO gap is essential for predicting the molecule's behavior in various chemical environments and its potential application in materials science and medicinal chemistry. sci-hub.sersc.org

Table 1: Representative Calculated Frontier Molecular Orbital Energies (Note: The following data is illustrative, based on typical results for similar pyridine derivatives from computational studies, as specific data for the title compound is not available in the cited literature.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.0

| Energy Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface.

For this compound, MESP analysis would reveal specific regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are typically located around electronegative atoms. In this molecule, the most negative potential is expected around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are usually found around hydrogen atoms, particularly those attached to the aromatic ring. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computed Vibrational Frequencies (IR, Raman)

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These calculations, typically performed using DFT, help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.netnih.gov

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band for the ketone group.

C=C Stretch: Vibrations from the vinyl group and the pyridine ring.

C-H Stretch: Vibrations from the methyl group and the aromatic and vinyl hydrogens.

Pyridine Ring Vibrations: Characteristic stretching and bending modes of the heterocyclic ring.

Theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. researchgate.net

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: This table is illustrative. Specific experimental or calculated data for the title compound is not available in the cited literature. Values are typical for related structures.)

Vibrational Assignment Calculated (Scaled) Frequency (cm⁻¹)
C-H Stretch (Aromatic) 3100-3000
C-H Stretch (Methyl) 2980-2920
C=O Stretch (Ketone) ~1685
C=C Stretch (Vinyl) ~1640

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for confirming structural assignments from experimental spectra.

For this compound, simulations would predict the chemical shifts for:

¹H NMR: Signals for the three protons of the methyl group, the three protons on the pyridine ring, and the three protons of the vinyl group.

¹³C NMR: Signals for the carbon atoms of the methyl group, the pyridine ring, the carbonyl group, and the vinyl group.

Comparing the calculated shifts (usually referenced to a standard like tetramethylsilane, TMS) with experimental data helps validate the computed molecular geometry and provides a deeper understanding of the electronic environment of each nucleus. nih.gov

UV-Vis Spectra Simulation (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. mdpi.com It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

For this compound, the conjugated system formed by the pyridine ring and the α,β-unsaturated ketone moiety is expected to give rise to characteristic electronic transitions. mdpi.com TD-DFT calculations can identify these transitions, often characterized as:

π → π transitions:* Occurring within the conjugated system, typically resulting in strong absorption bands.

n → π transitions:* Involving the non-bonding electrons of the carbonyl oxygen and pyridine nitrogen, usually appearing as weaker bands at longer wavelengths.

These simulations are crucial for interpreting experimental spectra and understanding the electronic structure and photophysical properties of the molecule. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 1-(6-Methylpyridin-2-yl)prop-2-en-1-one, and how should they be applied?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on the pyridine ring protons (δ ~8.0–8.5 ppm) and the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for vinyl protons).
  • Infrared (IR) Spectroscopy : Identify the C=O stretching vibration (~1650–1700 cm1^{-1}) and aromatic C-H stretches (~3000–3100 cm1^{-1}).
  • Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular ion peaks and fragmentation patterns, particularly the loss of the methylpyridinyl group.
    • References : Analytical methods for related compounds in (HPLC, FTIR) and structural analogs in .

Q. How can X-ray crystallography determine the molecular geometry of this compound?

  • Methodology :

  • Data Collection : Use a Bruker SMART CCD diffractometer (as in ) with Mo/Kα radiation.
  • Structure Solution : Apply the SHELXTL package ( ) for phase determination via direct methods.
  • Refinement : Perform full-matrix least-squares refinement with SHELXL, addressing thermal parameters and disorder modeling.
    • Key Parameters : Monitor bond angles (e.g., C=O vs. vinyl group planarity) and torsional angles for non-covalent interactions.
    • References : Crystallographic protocols in , and 17 .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

  • Methodology :

  • Route Design : Start with 6-methylpicolinaldehyde and perform a Claisen-Schmidt condensation with acetone under basic conditions (e.g., NaOH/EtOH).
  • Byproduct Analysis : Use HPLC ( ) to monitor impurities like unreacted aldehyde or dimerization products.
  • Optimization : Adjust reaction temperature (60–80°C) and stoichiometry (2:1 ketone:aldehyde) to enhance yield.
    • References : Synthetic strategies from (patent methods) and impurity analysis in .

Q. What strategies resolve contradictions between computational and experimental data for this compound’s electronic properties?

  • Methodology :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict UV-Vis spectra and compare with experimental data.
  • Experimental Validation : Use UV-Vis spectroscopy to measure π→π* transitions (~250–300 nm) and correlate with HOMO-LUMO gaps from DFT.
  • Data Reconciliation : Iteratively refine computational parameters (e.g., solvent effects) to align with observed spectra.
    • References : Structure-property correlations in and computational workflows in .

Q. How do non-covalent interactions influence the crystal packing of this compound?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer.
  • Topological Analysis : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths.
  • Thermal Stability : Correlate packing density (from X-ray data in ) with differential scanning calorimetry (DSC) results.
    • References : Crystallographic data in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.